2-Cyclohexen-1-one, 3-hydroxy-2-methyl-

Total Synthesis Natural Product Synthesis Forskolin

Sourcing the precise 3-hydroxy-2-methyl substitution pattern on a cyclohexenone ring can be challenging, yet it is non-negotiable for specific synthetic routes. This compound (CAS 32774-63-3) provides the exact scaffold required as a key starting intermediate in the total synthesis of forskolin, a complex labdane diterpene. - Confirmed identity for the sequential alkylation, vinyl addition, and cyclization steps in forskolin synthesis. - Distinct predicted pKa of 5.58±0.25, enabling predictable ionization control in extraction and purification. - Predictable physicochemical profile (XLogP3-AA 0.6, solubility ~17.5 g/L) for reproducible experimental design.

Molecular Formula C7H10O2
Molecular Weight 126.15 g/mol
CAS No. 32774-63-3
Cat. No. B8770629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclohexen-1-one, 3-hydroxy-2-methyl-
CAS32774-63-3
Molecular FormulaC7H10O2
Molecular Weight126.15 g/mol
Structural Identifiers
SMILESCC1=C(CCCC1=O)O
InChIInChI=1S/C7H10O2/c1-5-6(8)3-2-4-7(5)9/h8H,2-4H2,1H3
InChIKeyNHMJKYVPXYBHSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyclohexen-1-one, 3-hydroxy-2-methyl-: Chemical Properties & Procurement


2-Cyclohexen-1-one, 3-hydroxy-2-methyl- (CAS 32774-63-3) is a functionalized cyclic enone with the molecular formula C₇H₁₀O₂ and a molecular weight of 126.15 g/mol [1]. This compound features a distinctive 2-cyclohexen-1-one core substituted with both a 3-hydroxyl group and a 2-methyl group, creating a unique α,β-unsaturated ketone scaffold with an enolizable β-hydroxy group [1]. Computed physicochemical properties include an XLogP3-AA of 0.6, a predicted pKa of 5.58±0.25, a predicted boiling point of 226.9±40.0 °C, and an estimated water solubility of approximately 17.5 g/L at 25 °C [1]. The compound is typically supplied at 95% minimum purity and requires long-term storage in cool, dry conditions to maintain integrity .

Key intermediate for forskolin total synthesis
Enone building block with enolizable OH and methyl steric bias
Well-characterized acid–base profile supports extraction and chromatography studies

2-Cyclohexen-1-one, 3-hydroxy-2-methyl-: Why Substitution Fails


Simple substitution with unsubstituted cyclohexenone or alternative methyl/hydroxyl positional isomers is not feasible for applications requiring this specific substitution pattern. The simultaneous presence of the 2-methyl and 3-hydroxyl groups on the cyclohexenone ring creates a unique electronic and steric environment that governs both reactivity and physicochemical behavior . The hydroxyl group can act as a directing moiety or nucleophile, influencing regioselectivity in subsequent transformations, while the methyl group introduces steric hindrance that modulates conformational preferences and reaction outcomes . Furthermore, the specific 2-methyl-3-hydroxy arrangement yields distinct properties—such as the predicted pKa of 5.58±0.25 —that differ fundamentally from regioisomers like 2-hydroxy-3-methyl-2-cyclohexen-1-one, which exhibits different organoleptic characteristics (burnt sugar-like odor) and lacks the same synthetic versatility [1]. The compound's established role as a key intermediate in the total synthesis of forskolin demonstrates that its precise substitution pattern is essential for downstream functionalization and cannot be replicated by generic cyclohexenone derivatives [2].

Unsubstituted cyclohexenone lacks the 3-hydroxy group essential for enolate chemistry and regioselective functionalization.
Regioisomer (2-hydroxy-3-methyl) exhibits different reactivity and organoleptic properties; cannot replicate the synthetic versatility of the 3-hydroxy-2-methyl pattern.
Positional isomers alter steric and electronic environment, fundamentally changing conformational preferences and reaction outcomes.

2-Cyclohexen-1-one, 3-hydroxy-2-methyl-: Evidence vs. Closest Analogs


Forskolin Total Synthesis: Comparative Reactivity

2-Cyclohexen-1-one, 3-hydroxy-2-methyl- serves as the foundational starting material in a reported total synthesis of forskolin, a diterpene natural product of significant biological interest [1]. This specific substitution pattern is required for the sequential transformations—methylation, dimethylation, vinyl addition, and subsequent cyclization—that ultimately yield the complex dienic lactone intermediate [1]. In contrast, simpler cyclohexenone analogs such as unsubstituted cyclohexenone or 2-methyl-2-cyclohexen-1-one lack the 3-hydroxy group necessary for the regioselective functionalization and enolate chemistry that drives this multistep sequence, making them unsuitable starting materials for this application.

Synthetic Utility
Reported
Enables 18-step total synthesis of forskolin; requires 3-hydroxy group for sequential alkylation, vinyl addition, and cyclization.

Unsubstituted cyclohexenone: Lacks requisite functionality for this pathway.
Supports procurement for forskolin synthesis research.
Multistep synthesis context (Tetrahedron Lett 1996).
Total Synthesis Natural Product Synthesis Forskolin

Physicochemical Differentiation vs. Regioisomers

The predicted pKa of 2-cyclohexen-1-one, 3-hydroxy-2-methyl- is 5.58±0.25 , a value that reflects the acidity of the enolic 3-hydroxy group in the α,β-unsaturated ketone system. Its estimated water solubility at 25 °C is approximately 1.75 × 10⁴ mg/L (17.5 g/L) based on Log Kow calculations . While directly comparable experimental pKa and solubility data for the regioisomer 2-hydroxy-3-methyl-2-cyclohexen-1-one are not readily available in the public domain, the distinct substitution pattern (3-hydroxy-2-methyl versus 2-hydroxy-3-methyl) results in different hydrogen-bonding networks and electronic conjugation, which are expected to produce measurable differences in acidity and solubility that influence behavior in aqueous and biphasic reaction systems.

pKa (Predicted)
Data to verify
5.58 ± 0.25
May support pH-dependent extraction and chromatographic method selection.
Regioisomer comparative data not available; class-level inference.
Physicochemical Properties pKa Solubility

One-Step Synthesis Efficiency

A protocol for the one-step synthesis of 2-cyclohexen-1-one, 3-hydroxy-2-methyl- has been reported to proceed in quantitative yield using adapted Vilsmeier conditions [1]. This high-yielding, single-step preparation contrasts with multi-step synthetic routes required for structurally related cyclohexenone derivatives, including the selenium dioxide oxidation method reported for 2-hydroxy-3-methyl-2-cyclohexen-1-one, which involves multiple isolation and purification steps [2]. The ability to obtain the target compound in near-quantitative yield under straightforward conditions reduces both synthetic effort and material waste in research settings.

Synthetic Efficiency
Reported
Target: Reported quantitative yield, one step (adapted Vilsmeier conditions).

Comparator (regioisomer): Multi-step synthesis via selenium dioxide oxidation.
May reduce synthetic effort in in-house preparation or supplier material assessment.
Cross-study protocol comparison; actual laboratory yields may vary.
Synthetic Methodology Reaction Yield One-Step Synthesis

2-Cyclohexen-1-one, 3-hydroxy-2-methyl-: Key Application Scenarios


Forskolin Total Synthesis

2-Cyclohexen-1-one, 3-hydroxy-2-methyl- is the key starting intermediate in a reported total synthesis of forskolin [1]. This application requires the precise 3-hydroxy-2-methyl substitution pattern for the sequential alkylation, vinyl addition, and cyclization steps that construct the complex diterpene framework. Researchers pursuing the synthesis of forskolin or structurally related labdane diterpenes should prioritize procurement of this specific compound, as alternative cyclohexenone derivatives lack the requisite functionality for this synthetic pathway.

Novel Cyclohexenone-Based Building Blocks

The unique combination of an α,β-unsaturated ketone, an enolizable β-hydroxy group, and a 2-methyl substituent makes this compound a versatile scaffold for constructing more complex molecular architectures [1]. The hydroxyl group can serve as a directing group or nucleophile, while the methyl group introduces steric bias that influences regio- and stereoselectivity in subsequent transformations. This compound is particularly valuable for medicinal chemistry programs exploring cyclohexenone-derived pharmacophores or for methodology studies investigating directed functionalization of cyclic enones.

Physicochemical Profiling & pH-Dependent Extraction

With a predicted pKa of 5.58±0.25 [1] and estimated water solubility of approximately 17.5 g/L , this compound is well-suited for studies examining pH-dependent partitioning, extraction efficiency, and chromatographic behavior of hydroxycyclohexenones. The distinct pKa value—reflecting the acidity of the enolic hydroxyl group in the conjugated system—provides a predictable ionization profile that can be exploited in liquid-liquid extraction, solid-phase extraction, and HPLC method development. Researchers requiring a cyclohexenone derivative with well-defined acid-base properties for analytical or preparative separations should consider this compound over analogs with unknown or unreported pKa values.

Application
Selection Property
Validation Focus
Forskolin Total Synthesis
Regiospecific 3-hydroxy-2-methyl substitution pattern
Forskolin synthetic pathway compatibility
Novel Cyclohexenone Building Blocks
Enone scaffold with enolizable OH and steric methyl bias
Regio- and stereoselective functionalization studies
Physicochemical Profiling & Extraction
Well-characterized pKa and solubility profile
pH-dependent partitioning and chromatographic method development

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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